

Physical properties of 1-Chloro-4-iodobutane (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Chloro-4-iodobutane**

Cat. No.: **B082612**

[Get Quote](#)

Technical Guide: Physical Properties of 1-Chloro-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **1-Chloro-4-iodobutane**, specifically its boiling point and density. The information herein is compiled to support research and development activities where this compound is utilized.

Core Physical Properties

1-Chloro-4-iodobutane is a bifunctional alkyl halide that serves as a valuable building block in organic synthesis. An accurate understanding of its physical properties is crucial for its proper handling, reaction setup, and purification.

Data Summary

The following table summarizes the reported boiling point and density of **1-Chloro-4-iodobutane**.

Physical Property	Value	Conditions
Boiling Point	88-89 °C	at 19 mmHg[1][2][3]
67 °C	at 6 mmHg[4]	
Density	1.785 g/mL	at 25 °C[1][2][3]
Specific Gravity	1.80	at 20/20 °C[4]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as **1-Chloro-4-iodobutane**.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at atmospheric pressure or have high boiling points, vacuum distillation is employed.

Principle: This method measures the temperature of the vapor that is in equilibrium with the boiling liquid. By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation at a lower temperature.

Apparatus:

- Distillation flask (round-bottom flask)
- Heating mantle or oil bath
- Claisen adapter
- Thermometer or temperature probe
- Condenser
- Receiving flask

- Vacuum source (e.g., vacuum pump or water aspirator)
- Manometer
- Boiling chips or magnetic stirrer

Procedure:

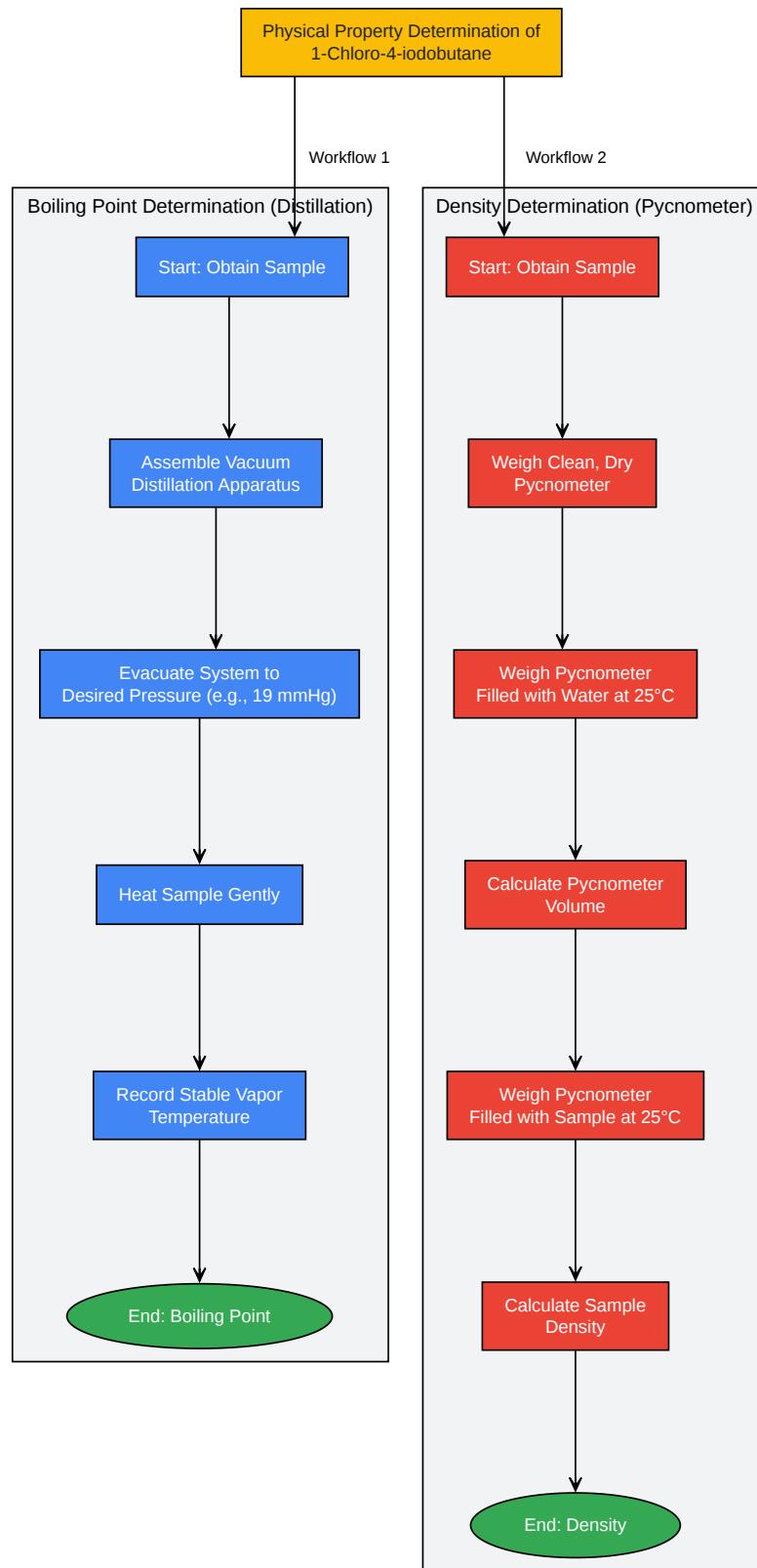
- The liquid sample (**1-Chloro-4-iodobutane**) is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
- The distillation apparatus is assembled, ensuring all joints are properly sealed.
- The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the Claisen adapter leading to the condenser.
- The system is connected to a vacuum source, and the pressure is reduced to the desired level, as measured by the manometer.
- The liquid is heated gently.
- As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.
- The temperature at which the vapor condenses on the thermometer and drips into the condenser is recorded as the boiling point at that specific pressure.

Determination of Density by Pycnometer

The density of a substance is its mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.

Principle: A pycnometer is a glass flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., distilled water), and then filled with the sample liquid, the density of the sample can be calculated.

Apparatus:


- Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube
- Analytical balance (accurate to at least 0.001 g)
- Constant temperature bath
- The sample liquid (**1-Chloro-4-iodobutane**)
- Distilled water (as a reference liquid)

Procedure:

- The pycnometer is thoroughly cleaned and dried, and its mass is accurately measured on the analytical balance (m_{empty}).
- The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
- The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away.
- The filled pycnometer is weighed to determine the mass of the water ($m_{\text{water}} = m_{\text{filled_water}} - m_{\text{empty}}$).
- The volume of the pycnometer at the specific temperature can be calculated using the known density of water at that temperature ($V = m_{\text{water}} / \rho_{\text{water}}$).
- The pycnometer is emptied, dried, and then filled with the sample liquid (**1-Chloro-4-iodobutane**).
- The pycnometer with the sample is brought to the same constant temperature as the water.
- The filled pycnometer is weighed to determine the mass of the sample liquid ($m_{\text{sample}} = m_{\text{filled_sample}} - m_{\text{empty}}$).
- The density of the sample is then calculated using the formula: $\rho_{\text{sample}} = m_{\text{sample}} / V$.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of **1-Chloro-4-iodobutane**.

[Click to download full resolution via product page](#)*Workflow for Physical Property Determination.***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. fpharm.uniba.sk [fpharm.uniba.sk]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Physical properties of 1-Chloro-4-iodobutane (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082612#physical-properties-of-1-chloro-4-iodobutane-boiling-point-density\]](https://www.benchchem.com/product/b082612#physical-properties-of-1-chloro-4-iodobutane-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com